molecular formula C17H19BrClNO2 B1406612 (5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide CAS No. 288262-87-3

(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Cat. No.: B1406612
CAS No.: 288262-87-3
M. Wt: 384.7 g/mol
InChI Key: BCZHWHQKKPEORG-PFEQFJNWSA-N
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Description

®-SKF-82957 hydrobromide is a chemical compound known for its role as a selective dopamine D1 receptor agonist

Preparation Methods

The synthesis of ®-SKF-82957 hydrobromide typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods for ®-SKF-82957 hydrobromide are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

®-SKF-82957 hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated products, while reduction may produce dehydrogenated derivatives.

Scientific Research Applications

®-SKF-82957 hydrobromide has a wide range of scientific research applications, including:

    Neuroscience: It is used to study the role of dopamine D1 receptors in brain function and behavior. Researchers use this compound to investigate the effects of D1 receptor activation on neuronal signaling and plasticity.

    Pharmacology: This compound is employed in drug development to explore potential treatments for neurological disorders such as Parkinson’s disease and schizophrenia. Its ability to selectively activate D1 receptors makes it a valuable tool for understanding dopaminergic mechanisms.

    Medicine: In medical research, ®-SKF-82957 hydrobromide is used to study the effects of dopamine receptor modulation on various physiological processes, including motor control and cognitive function.

    Industry: The compound is also used in the development of diagnostic tools and assays for detecting dopamine receptor activity in biological samples.

Mechanism of Action

®-SKF-82957 hydrobromide exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic AMP (cAMP) within the cell. The elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function and signaling pathways. The compound’s ability to modulate dopaminergic signaling makes it a valuable tool for studying the molecular mechanisms underlying dopamine-related disorders.

Comparison with Similar Compounds

®-SKF-82957 hydrobromide is unique in its high selectivity for dopamine D1 receptors compared to other similar compounds. Some related compounds include:

The uniqueness of ®-SKF-82957 hydrobromide lies in its specific binding affinity and efficacy at dopamine D1 receptors, making it a preferred choice for studies focused on dopaminergic signaling.

Properties

CAS No.

288262-87-3

Molecular Formula

C17H19BrClNO2

Molecular Weight

384.7 g/mol

IUPAC Name

(5R)-9-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

InChI

InChI=1S/C17H18ClNO2.BrH/c1-19-8-7-12-13(9-15(20)17(21)16(12)18)14(10-19)11-5-3-2-4-6-11;/h2-6,9,14,20-21H,7-8,10H2,1H3;1H/t14-;/m1./s1

InChI Key

BCZHWHQKKPEORG-PFEQFJNWSA-N

SMILES

CC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)O)O)Cl.Br

Isomeric SMILES

CN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Cl.Br

Canonical SMILES

CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 2
(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 3
(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 4
(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 5
(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 6
(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

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